(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid
Description
(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane core. The structure includes a tert-butoxycarbonyl (BOC) protecting group at the 3-position and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 267.32 g/mol. The bicyclo[3.2.1]octane scaffold imports rigidity, which can influence stereoelectronic properties and binding interactions in pharmacological contexts. The BOC group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid enables ionic interactions or further derivatization .
Properties
IUPAC Name |
(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(6-8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZMNLKNVRPTI-KXUCPTDWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 229.31 g/mol. Its structure includes a bicyclic framework which is crucial for its biological activity.
Research indicates that compounds with a similar azabicyclic structure often target specific enzymes involved in inflammatory processes. For instance, the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a promising therapeutic approach for managing inflammation and pain. The compound's structural features may enhance its affinity for such targets, promoting its efficacy in clinical applications .
Biological Activity Overview
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Anti-inflammatory Effects :
- The compound has shown potential in inhibiting NAAA, leading to an increase in endogenous palmitoylethanolamide (PEA), which is known for its anti-inflammatory properties .
- A study demonstrated that modifications to the azabicyclic core can significantly enhance the inhibitory potency against NAAA, indicating a strong SAR relationship.
- Analgesic Properties :
-
Selectivity and Safety :
- The selectivity towards NAAA over other enzymes such as fatty acid amide hydrolase (FAAH) suggests a favorable safety profile, minimizing potential off-target effects .
- Toxicological assessments indicate low acute toxicity, although comprehensive studies are necessary to fully establish safety in clinical settings.
Case Studies
Several studies have focused on the biological activity of azabicyclic compounds similar to the one :
- Case Study 1 : A derivative featuring modifications to the azabicyclic structure displayed an IC50 value of 0.042 μM against human NAAA, demonstrating significant potency . This study emphasized the importance of structural modifications for enhancing biological activity.
- Case Study 2 : Research on related compounds indicated that specific substitutions on the bicyclic framework could lead to improved pharmacokinetic properties and bioavailability, crucial for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituents on the Bicyclic Core : Alterations at specific positions can dramatically influence binding affinity and selectivity towards target enzymes.
- Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with lipid membranes, potentially increasing cellular uptake and activity.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, derivatives of azabicyclo compounds have shown potential in inhibiting O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. The compound acts as a non-natural small molecule inhibitor with competitive inhibition characteristics, displaying dissociation constants in the low micromolar range .
Molecular Docking Studies
In silico analyses have demonstrated that (1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid can effectively bind to various target enzymes. Molecular docking studies with enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2) indicated favorable binding interactions, suggesting its role in inhibiting ethylene biosynthesis in plants .
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Study on Enzyme Inhibition : A recent study reported that derivatives of cyclopropane carboxylic acids, including this compound, showed significant inhibitory effects on OASS. The binding affinities indicated strong interactions with the enzyme, potentially leading to therapeutic applications in metabolic disorders .
- In Silico Analysis : Molecular docking studies revealed that variations in structural configuration could enhance or reduce binding efficacy. This suggests that modifications to the compound could optimize its inhibitory effects on target enzymes .
- Therapeutic Potential : The ability of this compound to modulate enzymatic pathways indicates potential therapeutic applications in treating conditions related to oxidative stress and metabolic dysregulation. Further research is needed to establish clinical relevance and efficacy in human subjects .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Bicyclic Compounds
Analysis of Structural Differences
Bicyclo Ring Systems: The [3.2.1] system (target compound) provides a larger, more flexible structure compared to [3.1.0] () and [2.2.2] (). The [2.2.2] system () features a symmetrical cage-like structure, which may influence solubility and crystallinity .
Benzoyloxy groups () introduce aromaticity, enabling π-π stacking interactions in receptor binding, as seen in cocaine derivatives .
Functional Groups :
Q & A
Q. Stability Data :
| Condition | Degradation (%) | Half-Life |
|---|---|---|
| pH 2, 40°C | 95 (48h) | 12h |
| UV Light | 30 (72h) | 48h |
Advanced: How are degradation products characterized, and what mitigates their formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
